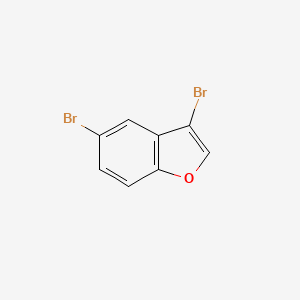

3,5-Dibromo-1-benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,5-Dibromo-1-benzofuran” is a compound with the molecular formula C8H4Br2O . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

While specific synthesis methods for “3,5-Dibromo-1-benzofuran” were not found in the search results, benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .

Molecular Structure Analysis

The molecular weight of “3,5-Dibromo-1-benzofuran” is 275.92 g/mol . The InChIKey, a unique identifier for chemical substances, is FWNOZAIGDLGBGI-UHFFFAOYSA-N . The compound has a covalently-bonded unit count of 1 .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 13.1 Ų and a complexity of 151 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 .

科学的研究の応用

Anti-Tumor Activity

Benzofuran compounds, including 3,5-Dibromo-1-benzofuran, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Properties

Benzofuran compounds are known for their antibacterial properties . They can potentially be used in the development of new antibacterial agents.

Anti-Oxidative Effects

Benzofuran compounds exhibit anti-oxidative activities . This makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.

Anti-Viral Applications

Some benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Novel scaffold compounds of benzofuran have been developed and utilized as anticancer agents . These compounds have shown dramatic anticancer activities, making them promising candidates for cancer therapy .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds, including 3,5-Dibromo-1-benzofuran, are used in the synthesis of complex benzofuran derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their diverse pharmacological activities .

作用機序

Target of Action

The primary target of 3,5-Dibromo-1-benzofuran is the Tyrosine-protein phosphatase non-receptor type 1 . This protein acts as a regulator of the endoplasmic reticulum unfolded protein response .

Mode of Action

3,5-Dibromo-1-benzofuran interacts with its target by mediating the dephosphorylation of EIF2AK3/PERK . This interaction inactivates the protein kinase activity of EIF2AK3/PERK .

Biochemical Pathways

It is known that the compound’s interaction with its target protein plays a role in the regulation of the endoplasmic reticulum unfolded protein response

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3,5-Dibromo-1-benzofuran’s action are largely dependent on its interaction with its target protein. By inactivating the protein kinase activity of EIF2AK3/PERK, 3,5-Dibromo-1-benzofuran may influence various cellular processes .

特性

IUPAC Name |

3,5-dibromo-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNOZAIGDLGBGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383791 |

Source

|

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-benzofuran | |

CAS RN |

99660-97-6 |

Source

|

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetate](/img/structure/B1304737.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)